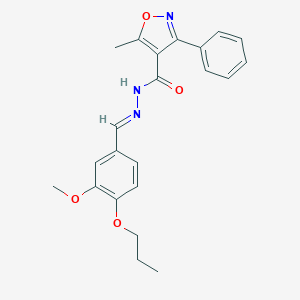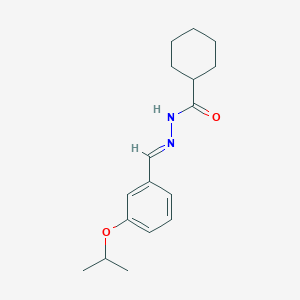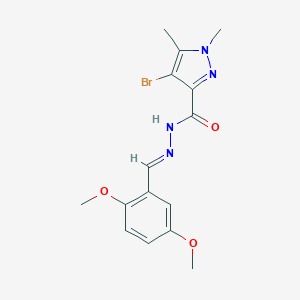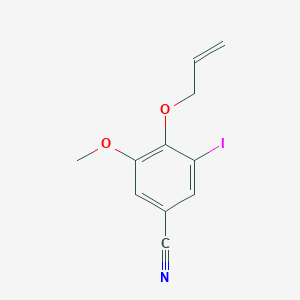![molecular formula C21H19N3O5S B450880 methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450880.png)
methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Introduction of the pyridine ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated thiophene.
Attachment of the aniline derivative: This can be done through an amide coupling reaction, where the aniline derivative is reacted with a carboxylic acid derivative of the thiophene-pyridine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the aniline derivative can be reduced to an amine.
Substitution: The methoxy group on the aniline derivative can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
科学研究应用
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Explored for its use in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
相似化合物的比较
Similar Compounds
- Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(3-pyridinylcarbonyl)amino]benzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its combination of a thiophene ring, a pyridine ring, and an aniline derivative. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
属性
分子式 |
C21H19N3O5S |
|---|---|
分子量 |
425.5g/mol |
IUPAC 名称 |
methyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19N3O5S/c1-12-16(21(27)29-3)20(24-18(25)13-5-4-10-22-11-13)30-17(12)19(26)23-14-6-8-15(28-2)9-7-14/h4-11H,1-3H3,(H,23,26)(H,24,25) |
InChI 键 |
QFUJEMVBUCNMEH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
规范 SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B450798.png)
![5-({2-nitrophenoxy}methyl)-N-[2-(methylsulfanyl)phenyl]-2-furamide](/img/structure/B450799.png)
![Propyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B450801.png)
![N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE](/img/structure/B450802.png)


![4-Ethyl 2-methyl 5-[(4-bromobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450806.png)
![N-(3-bromophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450807.png)


![{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B450816.png)
![N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450818.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B450820.png)
